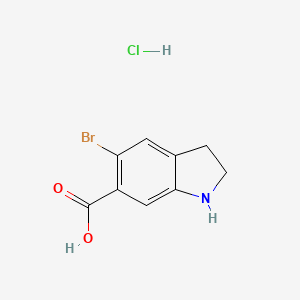
5-Bromoindoline-6-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoindoline-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Indole Derivatives
5-Bromoindoline-6-carboxylic acid hydrochloride is utilized in the synthesis of indole derivatives. For instance, N-Benzyl bromoindolines were used as initiators for the anionic polymerization of ethylene oxide, leading to indoline derivatives attached to polyethylene oxide. These derivatives were further transformed into tryptamine and indole acetic acid derivatives (Weiner & Zilkha, 1977).
Fluorescent Brightening Agents
The compound has been involved in the synthesis of 2-aryl-6-bromoquinolines, which have potential applications as fluorescent brightening agents. This synthesis involved the condensation of 5-bromoisatin with aryl methyl ketones (Rangnekar & Shenoy, 1987).
Biological Activity Studies
Novel 5-methoxyindole-3-carboxylic acids with bromine in the 6-position of the ring were synthesized, showing interest as starting materials for the synthesis of analogs of biologically active compounds (Grinev et al., 1987).
Antiviral Activity
Derivatives of this compound have shown promising antiviral activity. Specifically, derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester were synthesized and demonstrated potent activity against human influenza A3 and respiratory syncytial virus (Wang Dun, 2003).
Photolabile Protecting Group
The brominated hydroxyquinoline, a related compound, has been used as a photolabile protecting group for carboxylic acids, showing increased solubility and low fluorescence, useful in biological messenger applications (Fedoryak & Dore, 2002).
Synthesis of Natural and Non-natural Derivatives
The compound has been used in the synthesis of natural and non-natural 5,6-dibromoindole derivatives, which includes applications in the synthesis of compounds like meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).
Safety and Hazards
The safety data sheet for 5-Bromoindoline-6-carboxylic acid hydrochloride indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of 5-Bromoindoline-6-carboxylic acid hydrochloride is VEGFR-2 tyrosine kinase (TK) . VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and metastasis of cancer cells .
Mode of Action
The compound interacts with its target, VEGFR-2 TK, by binding to it . This binding inhibits the activity of the kinase, thereby disrupting the signaling pathways that promote angiogenesis
Biochemical Pathways
The inhibition of VEGFR-2 TK by This compound affects the VEGF signaling pathway . This pathway is critical for angiogenesis, the formation of new blood vessels from pre-existing ones . By inhibiting VEGFR-2 TK, the compound disrupts this pathway, potentially leading to reduced angiogenesis and, consequently, slower tumor growth .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound is known to have adequate absorption levels . . These properties suggest that the compound may have favorable bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of VEGFR-2 TK by This compound leads to cell cycle arrest at the G2/M phase and induction of the intrinsic apoptosis pathway . This can result in the death of cancer cells and a reduction in tumor size .
Eigenschaften
IUPAC Name |
5-bromo-2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2.ClH/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13;/h3-4,11H,1-2H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILSWSWPNFFVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
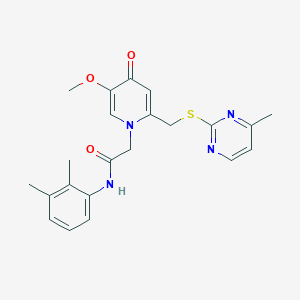
![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)benzonitrile](/img/structure/B3002774.png)
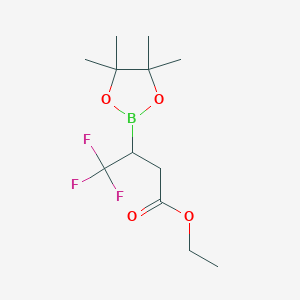
![(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B3002777.png)
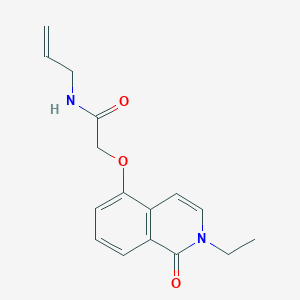
![(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3002780.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3002781.png)

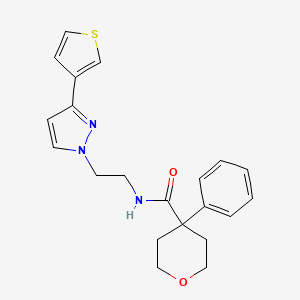
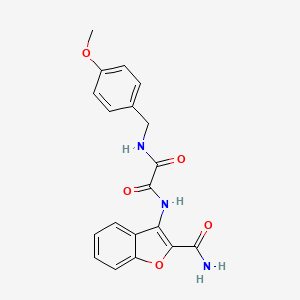
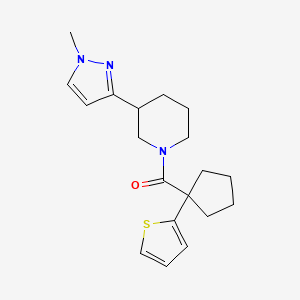
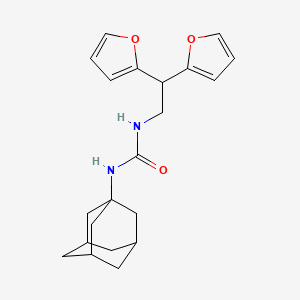
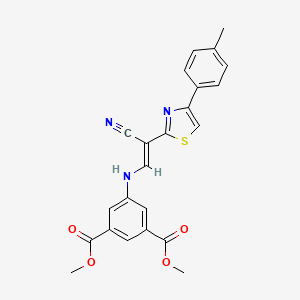
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)
